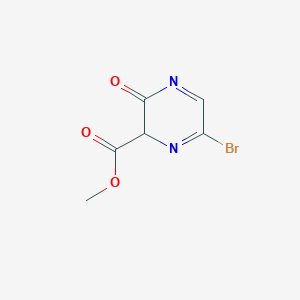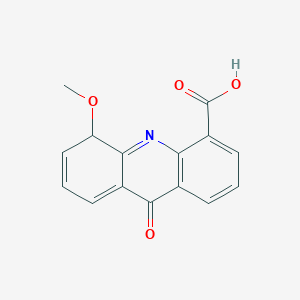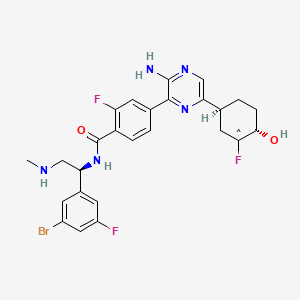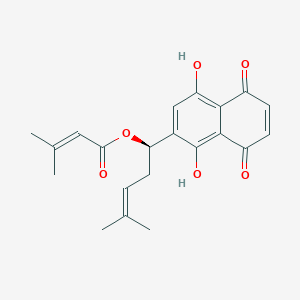
methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a bromine atom, a keto group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by esterification. One common method includes the reaction of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex pyrazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted pyrazine derivatives.
Reduction: Formation of 6-bromo-3-hydroxy-2H-pyrazine-2-carboxylate.
Oxidation: Formation of more oxidized pyrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the keto group may allow the compound to form covalent bonds with biological macromolecules, leading to its biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-chloro-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluoro-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 6-iodo-3-oxo-2H-pyrazine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H5BrN2O3 |
|---|---|
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
methyl 6-bromo-3-oxo-2H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2,4H,1H3 |
Clave InChI |
SEVCKEGANCAPEL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)N=CC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12351318.png)

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)
![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)









